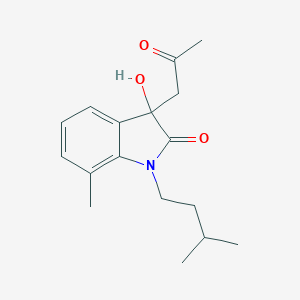

3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, commonly known as HMA, is a naturally occurring compound found in the leaves of the Ginkgo biloba tree. HMA has been the subject of extensive scientific research due to its potential therapeutic properties.

科学的研究の応用

Heterocyclic Compound Synthesis

Research into the synthesis of new heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones, involves the reaction of substituted pyrazoles with hydroxylamine, leading to compounds with potential applications in drug design and materials science. These compounds' structures were elucidated using single-crystal X-ray analysis and confirmed by NMR spectroscopy, showcasing the importance of structural analysis in chemical research (Holzer et al., 2003).

Biosynthetic Pathways

The development of biosynthetic pathways for platform chemicals, such as 3-hydroxy-γ-butyrolactone from biomass, highlights the push towards sustainable chemistry. This research involves designing novel pathways that condense acyl-CoAs, reduce β-ketones, and hydrolyze CoA thioesters, illustrating the innovative approaches in producing chemicals from renewable resources (Martin et al., 2013).

Antimicrobial Activity

The synthesis and spectral analysis of new 2-indolinone derived oximes and their antimicrobial activity against a variety of microorganisms indicate the potential of these compounds in developing new antimicrobial agents. This research underscores the continuous need for novel compounds to combat resistance and improve therapeutic options (El-Gendy & Ahmedy, 2000).

Enzyme-Catalyzed Hydroxylations

The study of enzyme-catalyzed hydroxylations using hypersensitive radical probes showcases the intricate mechanisms at play in biochemical processes. Understanding these mechanisms is crucial for developing new drugs and understanding metabolic pathways, highlighting the interdisciplinary nature of modern scientific research (Toy et al., 1997).

Corrosion Inhibition

Research on the adsorption of Schiff bases derived from L-Tryptophan on stainless steel surfaces for corrosion prevention in acidic environments combines materials science with organic chemistry. This study provides insights into the protective measures for industrial materials, emphasizing the role of chemistry in materials preservation and engineering (Vikneshvaran & Velmathi, 2017).

特性

IUPAC Name |

3-hydroxy-7-methyl-1-(3-methylbutyl)-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-11(2)8-9-18-15-12(3)6-5-7-14(15)17(21,16(18)20)10-13(4)19/h5-7,11,21H,8-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWCYZWKBWTQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CCC(C)C)(CC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[2-(2-phenoxyethylthio)benzimidazolyl]acetamide](/img/structure/B368424.png)

![2-furyl-N-methyl-N-({1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368425.png)

![2-(2-((2-(2-allylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368426.png)

![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)

![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)

![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)

![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)

![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)

![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)

![2,2,7,7-tetramethyl-N-(2-(methylthio)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368444.png)

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)

![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)